Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity . The compound may also interfere with cellular processes by affecting the stability and function of proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H12F3N3O3 |
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Molecular Weight |
315.25 g/mol |
IUPAC Name |
propan-2-yl 5-oxo-1-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H12F3N3O3/c1-7(2)22-11(20)10-17-12(21)19(18-10)9-5-3-4-8(6-9)13(14,15)16/h3-7H,1-2H3,(H,17,18,21) |
InChI Key |
BBIBTEWJPBKRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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